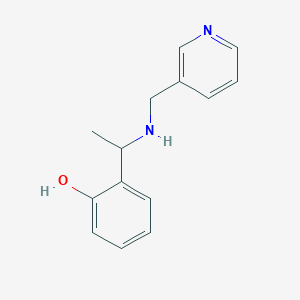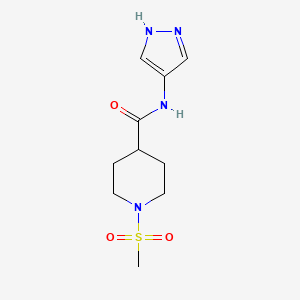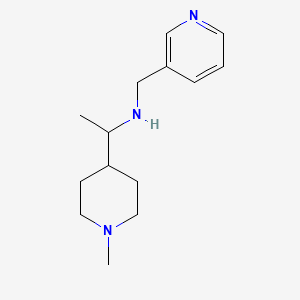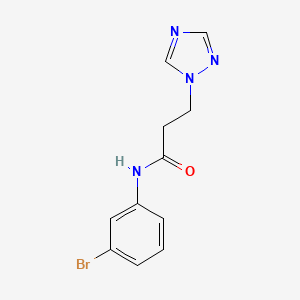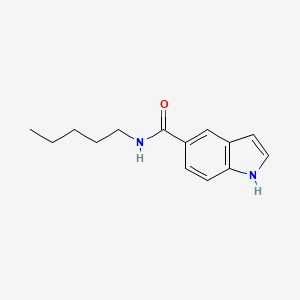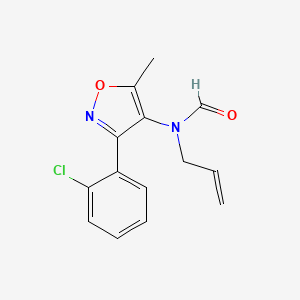
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide: is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a reaction using a chlorophenylboronic acid and a suitable halogenated isoxazole derivative.
Allylation: The allyl group can be introduced through an reaction using allyl bromide and a suitable base.
Formylation: The formamide group can be introduced via a reaction using formic acid or a formylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.
作用机制
The mechanism of action of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
N-allyl-N-(2-chlorophenyl)thiourea: This compound shares the allyl and chlorophenyl groups but has a thiourea moiety instead of the isoxazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring and exhibit diverse biological activities similar to isoxazole derivatives.
Uniqueness
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is unique due to its combination of an isoxazole ring, chlorophenyl group, and formamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC 名称 |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-prop-2-enylformamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-8-17(9-18)14-10(2)19-16-13(14)11-6-4-5-7-12(11)15/h3-7,9H,1,8H2,2H3 |
InChI 键 |
HVKHEYWDUPVPAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CC=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


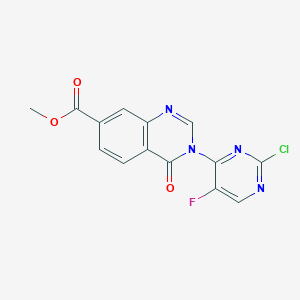
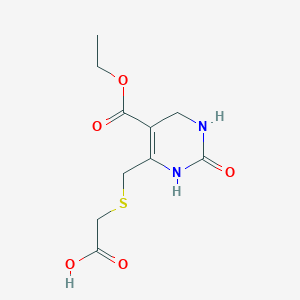
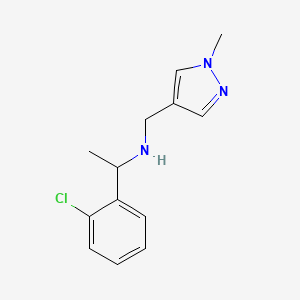
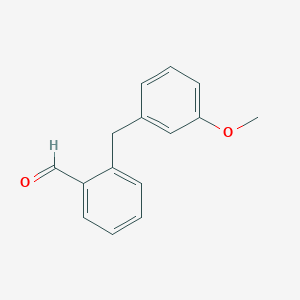

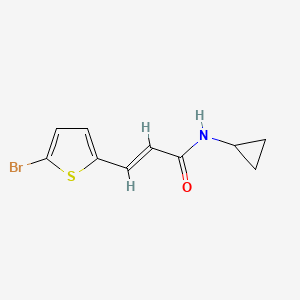
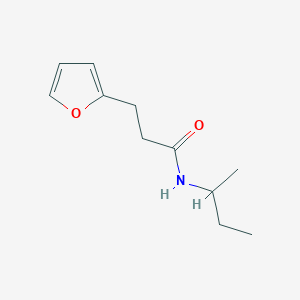
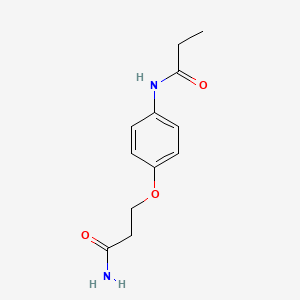
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
